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Briciclib Identification in a Drug Screen

Briciclib was identified as one of many compounds screened for activity against atypical teratoid/rhabdoid

tumors (AT/RT) [1].

e Experimental Context: The study employed a high-throughput drug screening approach on

AT/RT models to identify subtype-specific therapeutic vulnerabilities [1].
¢ Available Data: The search results list Briciclib as a "Chemical compound studied in this article,"

confirming it was part of the investigation. However, the specific experimental data regarding its
efficacy, potency, or direct mechanism of c-Myc suppression were not available in the retrieved

content [1].

The Landscape of c-Myc Targeting Agents

While direct data on Briciclib is sparse, research into c-Myc inhibition has advanced significantly. The table

below summarizes major classes of c-Myc targeting strategies for comparison.
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Type | Proposed Mechanism of Key Experimental Findings &
Agent | Class . o
Target Action Clinical Status
Omomyc (OMO-  Mini-protein;  Disrupts c-Myc/MAX Phase | trial (NCT04808362)
103) Direct heterodimerization, blocking completed; showed tumor
inhibitor DNA binding to E-boxes [2] penetration, disease stabilization,
[3]. and a 49% tumor reduction in one
pancreatic cancer patient [3].
WBC100 PROTAC Binds c-Myc's NLS1-Basic- Oral administration regressed c-
Degrader NLS2 region, recruiting E3 Myc-overexpressing tumors (AML,
ligase CHIP for proteasomal pancreatic, gastric) in mouse
degradation [3] [4]. models. Phase | trial initiated
(NCT05100251) [3] [4].
BET Inhibitors Indirect Targets BRD4 to prevent its Shows robust preclinical efficacy
(e.g., JQ1) inhibitor recruitment to acetylated but mixed clinical results (e.g.,
chromatin, downregulating OTXO015). Toxicity and
MYC transcription [2] [5]. inconsistent MYC suppression
correlation noted [3].
CDKO9 Inhibitors  Indirect Targets CDK9, a regulator of LDCO000067 inhibited tumor
(e.g., KB-0742, inhibitor transcriptional elongation, growth in collecting duct
LDC000067) including MYC-driven genes carcinoma models [6]. KB-0742 is
[6] [3]. in Phase /1l trials (NCT04718675)
[3].
Early-stage Small Binds c-Myc's bHLHZip Demonstrates proof-of-concept in
Direct Inhibitors molecule; domain, preventing vitro but lacks potent in vivo
(e.g., 10058-F4) Direct heterodimerization with Max antitumor activity and is not
inhibitor [5]. clinically advanced [4] [5].

Experimental Workflow for c-Myc Agent Screening

The pathway below outlines a generalized experimental workflow for evaluating c-Myc inhibitors, reflecting

methodologies used in the cited research [1] [6] [7].
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Interpretation and Research Directions

The search results indicate that Briciclib is a compound of interest in pre-clinical oncology research, though

detailed public data on its c-Myc suppression is not yet available.

e To locate specific data on Briciclib, you could search for the original research article from [1] using
the provided accession numbers (GSE282878, GSE282972) in the GEO repository.

e For a comprehensive comparison, you would need to gather primary data on various agents. The
most promising current candidates for direct c-Myc inhibition are the mini-protein Omomyc and the
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degrader WBC100, both of which have progressed to clinical trials [3] [4].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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